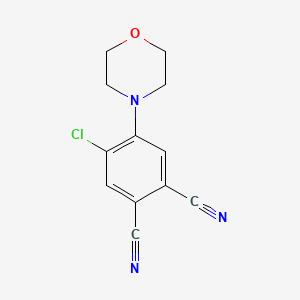
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is a complex organic compound that combines the structural features of thiophene, benzimidazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the thiophene and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Benzimidazole: A simpler compound with the benzimidazole ring but lacking the thiophene and phenyl groups.
Phenylthiophene: A compound combining thiophene and phenyl groups without the benzimidazole ring.
Uniqueness
Thiophene-3-ol, 2-(1H-benzimidazol-2-yl)-4,5-dihydro-5-phenyl- is unique due to its combination of three distinct structural motifs: thiophene, benzimidazole, and phenyl groups. This unique structure may confer specific chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
189367-96-2 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-phenyl-2,3-dihydrothiophen-4-ol |
InChI |
InChI=1S/C17H14N2OS/c20-14-10-15(11-6-2-1-3-7-11)21-16(14)17-18-12-8-4-5-9-13(12)19-17/h1-9,15,20H,10H2,(H,18,19) |
InChI Key |
PUNXYMGLSWVKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)


![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)


![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)




![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)

